molecular formula CH4O B120146 Methanol-d4 CAS No. 811-98-3

Methanol-d4

Cat. No. B120146
CAS RN: 811-98-3
M. Wt: 36.066 g/mol
InChI Key: OKKJLVBELUTLKV-MZCSYVLQSA-N
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Description

Methanol, also known as methyl alcohol, is a simple alcohol with a variety of applications ranging from being a precursor for other chemical compounds to serving as a clean-burning fuel. It is a colorless liquid with a distinctive smell and is considered one of the most useful chemical compounds due to its versatility in the chemical industry. Methanol is produced from various feedstocks, including natural gases, CO2, and biomass, and is used in the production of acetic acid, dimethyl ether (DME), methylamine, and as an energy carrier for hydrogen storage .

Synthesis Analysis

The synthesis of methanol from CO2 hydrogenation has been a subject of interest, particularly on the defective In2O3(110) surface with surface oxygen vacancies. Density functional theory calculations have shown that the D4 surface with the Ov4 defective site is more favorable for CO2 activation and hydrogenation, leading to methanol production. This indicates that the presence of specific oxygen vacancies can significantly influence the efficiency of methanol synthesis .

Molecular Structure Analysis

The structure of liquid methanol has been studied using a combination of density functional calculations and quantum cluster equilibrium models. These studies suggest that liquid methanol is dominated by cyclic and/or lasso structures, which are consistent with experimental thermodynamic and spectroscopic properties. This structural information is crucial for understanding the behavior of methanol in various chemical processes .

Chemical Reactions Analysis

Methanol and DME are important intermediates in the chemical industry, and their conversion into more valuable chemicals through selective oxidation has been extensively studied. The selective cleavage of C-O, C-H, or O-H bonds in methanol/DME molecules is a key step in the synthesis of high value-added oxygenated chemicals and diesel oil additives. This process is considered green and environmentally friendly due to its good atom economy .

Physical and Chemical Properties Analysis

Methanol is hydrophilic and can absorb water, which may impact its performance as a fuel. Its heat of combustion is significantly lower than that of gasoline, which affects the range of vehicles using methanol as fuel. DME, which is formed by the dimerization of methanol, is a gas at ambient conditions and is slightly polar and nearly nontoxic. The synthesis of DME can be achieved through one pot or two pot synthesis methods, with the one pot synthesis being a newer approach .

Scientific Research Applications

  • Dual-Fuel Engine Concept with Methanol : Methanol-d4 is investigated for its role in reducing climate impacts when used in engines. A study by Dong et al. (2020) explored the direct injection of methanol in a non-premixed dual-fuel setup with diesel pilot, indicating potential for robust ignition, stable combustion, and lower emissions.

  • Analytical Applications in Pharmaceutical and Biological Fields : Methanol-d4 is also significant in analytical research, particularly in the pharmaceutical sector. Tomassetti et al. (2016) Tomassetti et al. (2016) utilized direct methanol fuel cells (DMFC) for analytical purposes, enhancing sensitivity and reducing response time in detecting certain antibiotics.

  • Hydrogen Generation from Alcohols Catalyzed by Ruthenium-triphenylphosphine Complexes : Sieffert and Bühl (2010) conducted a Sieffert and Bühl (2010) comprehensive study on methanol dehydrogenation catalyzed by Ruthenium complexes. Their findings contribute to understanding the mechanisms of hydrogen generation, a key aspect in fuel cell technology.

  • CO2 Hydrogenation for Methanol Synthesis : Ye et al. (2013) Ye et al. (2013) investigated the synthesis of methanol from CO2 hydrogenation, highlighting the role of methanol in reducing CO2 emissions and its potential as an energy carrier.

  • Direct Methanol Fuel Cells (DMFC) : Research by Wasmus and Kuver (1999) Wasmus and Kuver (1999) provided a selective review on the development and challenges of DMFC, a technology pertinent for portable power applications.

  • Methanol Electrochemical Oxidation : The research by Urbańczyk et al. (2018) Urbańczyk et al. (2018) focused on the use of bimetallic catalysts for methanol electrocatalytic oxidation, contributing to advancements in fuel cell efficiency.

  • DMPC Flip-Flop and Transfer in Biological Membranes : Nguyen et al. (2019) Nguyen et al. (2019) explored the impact of methanol on lipid dynamics in biological membranes, essential for understanding cell survival and protein reconstitution.

  • Methanol Decomposition on ZnO Surfaces : Cheng et al. (1983) Cheng et al. (1983) analyzed methanol decomposition on various ZnO surfaces, contributing to the understanding of methanol synthesis and its implications.

  • Methanol Production and Applications : Dalena et al. (2018) Dalena et al. (2018) provided an overview of methanol production processes and its diverse applications, emphasizing its significance as a building block in the chemical industry.

  • Catalytic C–C Coupling of Methanol : Moran et al. (2011) Moran et al. (2011) presented a novel catalytic process for C–C coupling of methanol, a breakthrough in using methanol as a chemical feedstock.

  • Modeling and Numerical Simulation of DMFCs : Bahrami and Faghri (2013) Bahrami and Faghri (2013) reviewed the modeling studies of direct methanol fuel cells, crucial for enhancing their design and efficiency.

  • Advances in DMFCs at Los Alamos National Laboratory : Ren et al. (2000) Ren et al. (2000) discussed the advancements made in DMFC technology, particularly in terms of stack hardware and catalyst optimization.

  • Methanol-Tolerant M–N–C Catalysts for ORR in DMFCs : Lo Vecchio et al. (2018) Lo Vecchio et al. (2018) explored the development of metal-nitrogen-carbon catalysts for oxygen reduction reactions in DMFCs, addressing a major challenge in DMFC technology.

  • Enhanced Methanol Tolerance in DMFC Cathodes : Choi et al. (2015) Choi et al. (2015) researched on Pd-rich electrocatalysts for DMFC cathodes, focusing on improving methanol tolerance and overall cell performance.

Safety And Hazards

Methanol-d4 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs . It is recommended to avoid breathing vapors, mist, or gas, and to use this substance only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Future Directions

There is a paper titled “Extension and improvement of the methanol-d4 NMR thermometer calibration” that discusses the use of Methanol-d4 in NMR-based research and analyses . This suggests that Methanol-d4 will continue to be a valuable tool in scientific research, particularly in the field of NMR spectroscopy .

properties

IUPAC Name

trideuterio(deuteriooxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801010038
Record name Methan-d3-ol-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

36.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanol-d4

CAS RN

811-98-3
Record name Methanol-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methan-d3-ol-d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methan-d3-ol-d
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methan-d3-ol-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801010038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H4)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.253
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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